molecular formula C15H13ClN4 B14469405 p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile CAS No. 65542-22-5

p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile

Cat. No.: B14469405
CAS No.: 65542-22-5
M. Wt: 284.74 g/mol
InChI Key: YMHHKKQNHGYVIT-UHFFFAOYSA-N
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Description

p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile: is an organic compound that features a triazeno group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile typically involves the reaction of p-chlorobenzyl chloride with sodium azide to form p-chlorobenzyl azide. This intermediate is then reacted with methylamine to yield the desired triazeno compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazeno group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazeno derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex triazeno derivatives.

Biology: In biological research, it is studied for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic properties, including its use as an anticancer agent due to its ability to interfere with cellular processes.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile involves its interaction with cellular targets such as enzymes and receptors. The triazeno group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can trigger a cascade of cellular events, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

  • p-Chlorobenzyl azide
  • p-Methylbenzyl azide
  • p-Bromobenzyl azide

Comparison: Compared to these similar compounds, p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile is unique due to the presence of the triazeno group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

65542-22-5

Molecular Formula

C15H13ClN4

Molecular Weight

284.74 g/mol

IUPAC Name

4-[[(4-chlorophenyl)methyl-methylamino]diazenyl]benzonitrile

InChI

InChI=1S/C15H13ClN4/c1-20(11-13-2-6-14(16)7-3-13)19-18-15-8-4-12(10-17)5-9-15/h2-9H,11H2,1H3

InChI Key

YMHHKKQNHGYVIT-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)N=NC2=CC=C(C=C2)C#N

Origin of Product

United States

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